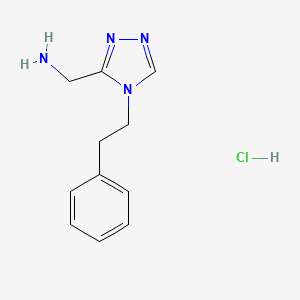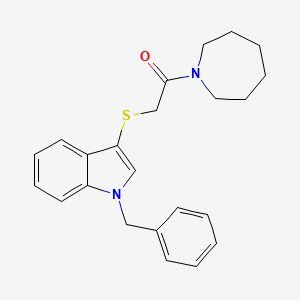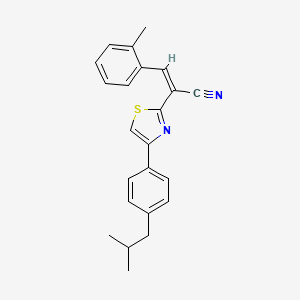
(4-Phenethyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Phenethyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H15ClN4 . It has a molecular weight of 238.72. The compound is in the form of a powder .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “(4-Phenethyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride”, has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI code for “(4-Phenethyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride” is 1S/C9H10N4.ClH/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7;/h1-6,8H,10H2,(H,11,12,13);1H . This indicates the presence of a phenethyl group attached to a 1,2,4-triazol-3-yl group, along with a methanamine group and a hydrochloride group .Physical And Chemical Properties Analysis
“(4-Phenethyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride” is a powder that is stored at room temperature .科学的研究の応用
Neurokinin-1 Receptor Antagonist Development
One significant application of similar compounds involves the development of neurokinin-1 (NK-1) receptor antagonists. A study describes the synthesis of a high-affinity, orally active NK-1 receptor antagonist with excellent solubility in water, highlighting its efficacy in preclinical tests relevant to emesis and depression (Harrison et al., 2001). This research underscores the potential therapeutic applications of triazole derivatives in treating conditions associated with NK-1 receptor activity.
Catalyst Development for Hydrogenation Reactions
Research into the synthesis of N-heterocyclic ruthenium(II) complexes from triazole derivatives for use in catalysis demonstrates another scientific application. These complexes have been shown to catalyze transfer hydrogenation reactions with high efficiency, exhibiting excellent conversions and turnover frequency values, which are crucial for industrial and synthetic organic chemistry processes (Karabuğa et al., 2015).
Antimicrobial Compound Synthesis
The synthesis and evaluation of antimicrobial activities of triazole derivatives have also been explored. A series of triazole methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs. This research highlights the potential of triazole derivatives in developing new antimicrobial agents (Thomas et al., 2010).
Materials Science and Polymer Synthesis
In the realm of materials science, triazole derivatives have been utilized in the synthesis of novel polyimides with excellent thermal stability and solubility in aprotic polar solvents. These materials are of interest for applications requiring high-performance polymers with specific physical and chemical properties (Ghaemy & Alizadeh, 2009).
Corrosion Inhibition
Another intriguing application involves the use of triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating high efficiency in protecting against corrosion and dissolution. This study provides valuable insights into the mechanisms of action and the potential industrial applications of triazole-based compounds in corrosion prevention (Bentiss et al., 2007).
Safety and Hazards
The safety information for “(4-Phenethyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
将来の方向性
The future directions for “(4-Phenethyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride” and similar compounds could involve further exploration of their potential anticancer properties . More research is needed to fully understand their mechanisms of action and to evaluate their safety and efficacy in preclinical and clinical settings.
特性
IUPAC Name |
[4-(2-phenylethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c12-8-11-14-13-9-15(11)7-6-10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYORMTPVWKDQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NN=C2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenethyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2676831.png)



![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2676837.png)





![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2676848.png)


